2-(Isobutylsulfanyl)-6-methoxypyridine
Description
2-(Isobutylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and an isobutylsulfanyl (-S-C(CH₃)₂CH₂) substituent at the 2-position.
Properties
CAS No. |
117765-07-8 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
2-methoxy-6-(2-methylpropylsulfanyl)pyridine |
InChI |
InChI=1S/C10H15NOS/c1-8(2)7-13-10-6-4-5-9(11-10)12-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
HXQFKPXMMJBQSS-UHFFFAOYSA-N |
SMILES |
CC(C)CSC1=CC=CC(=N1)OC |
Synonyms |
Pyridine, 2-methoxy-6-[(2-methylpropyl)thio]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 2-(Isobutylsulfanyl)-6-methoxypyridine, highlighting substituent differences and their implications:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 2-position increase electrophilicity, whereas electron-donating groups (e.g., OCH₃) stabilize the aromatic ring .
- Biological Activity: Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol exhibit anticancer activity via topoisomerase IIα inhibition, suggesting that the 6-methoxypyridine scaffold is pharmacologically relevant .
Physicochemical Properties
However, inferences can be drawn from analogs:
- Solubility: The presence of polar groups (e.g., -OH in (2-Chloro-6-methoxypyridin-3-yl)methanol) increases aqueous solubility, while bulky substituents (e.g., tributylstannyl) reduce it .
- Stability: Organometallic derivatives (e.g., stannanes) are sensitive to air and moisture, requiring inert storage conditions .
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